molecular formula C15H21FN2O2 B11170961 3-Ethoxy-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one

3-Ethoxy-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one

Cat. No.: B11170961
M. Wt: 280.34 g/mol
InChI Key: PIPHLSVVCDFOFO-UHFFFAOYSA-N
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Description

3-Ethoxy-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one typically involves the reaction of 4-(4-fluorophenyl)piperazine with ethyl 3-bromopropionate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the piperazine nitrogen attacks the electrophilic carbon of the ethyl 3-bromopropionate, leading to the formation of the desired product.

Reaction Conditions:

    Reagents: 4-(4-fluorophenyl)piperazine, ethyl 3-bromopropionate

    Solvent: Anhydrous ethanol

    Catalyst: Potassium carbonate

    Temperature: Reflux conditions

    Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol

    Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of amine or thiol derivatives

Scientific Research Applications

3-Ethoxy-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence the dopaminergic and serotonergic systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)-1-(piperazin-1-yl)propan-1-one
  • 3-(4-(Substituted)-piperazin-1-yl)cinnolines
  • 3-{[4-(4-[18F]fluorophenyl)methyl]piperazin-1-yl}-methyl-1H-pyrrolo[2,3-b]pyridine

Uniqueness

3-Ethoxy-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one stands out due to its unique ethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H21FN2O2

Molecular Weight

280.34 g/mol

IUPAC Name

3-ethoxy-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C15H21FN2O2/c1-2-20-12-7-15(19)18-10-8-17(9-11-18)14-5-3-13(16)4-6-14/h3-6H,2,7-12H2,1H3

InChI Key

PIPHLSVVCDFOFO-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)F

Origin of Product

United States

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